Colfosceril-d9 Palmitate is a synthetic pulmonary surfactant primarily used in the treatment of Respiratory Distress Syndrome (RDS) in premature infants. It is a deuterated form of colfosceril palmitate, which is a mixture of phospholipids designed to reduce surface tension in the lungs, thereby improving lung function and oxygenation. The compound is classified as a phosphatidylcholine derivative, specifically a glycerophospholipid, and is recognized for its role in stabilizing alveoli during respiration.
Colfosceril-d9 Palmitate is synthesized from natural and synthetic sources, with its primary components derived from fatty acids and phosphoric acid. The deuterated version allows for enhanced tracking in metabolic studies and pharmacokinetic assessments.
The synthesis of Colfosceril-d9 Palmitate involves several chemical processes, including esterification and phosphorylation. The primary steps are:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high purity (>95%) and yield. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to confirm the identity and purity of the final product.
Colfosceril-d9 Palmitate has a complex molecular structure characterized by:
CCCCCCCCCCCCCCC(=O)OC[C@H](COP([O-])(=O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
KILNVBDSWZSGLL-KXQOOQHDSA-N
Colfosceril-d9 Palmitate participates in several chemical reactions relevant to its function as a surfactant:
Colfosceril-d9 Palmitate acts by reducing surface tension at the air-liquid interface in the alveoli. This mechanism involves:
Colfosceril-d9 Palmitate is primarily used in neonatal medicine for:
Deuterium isotope labeling of colfosceril palmitate (dipalmitoylphosphatidylcholine, DPPC) employs strategic positioning of stable deuterium atoms at metabolically stable sites to enable precise tracing of pulmonary surfactant distribution and kinetics. In Colfosceril-d9 Palmitate, nine deuterium atoms (d9) are incorporated specifically at the sn-1 and sn-2 palmitoyl chains' terminal methyl groups (ω-methyl positions) and adjacent methylene units. This strategic placement minimizes metabolic loss while preserving bioactivity, as the glycerol-phosphocholine headgroup remains unmodified to maintain interfacial activity [3] [7].
The Pd/C-Al-D₂O catalytic system has emerged as a cornerstone technique for high-fidelity deuterium incorporation. This method generates deuterium gas (in situ) via the reaction of aluminum metal with D₂O, facilitated by palladium-on-carbon catalysis. The system enables chemo-selective H-D exchange at carbon sites adjacent to carbonyl groups in fatty acid precursors under mild conditions (120°C, 30 min), achieving >98% deuterium incorporation at ω-methyl positions without racemization or chain degradation [6]. Crucially, deuterium enrichment of precursor palmitic acid-d9 precedes esterification to the glycerol backbone, ensuring isotopic purity in the final phospholipid [9].
Table 1: Strategic Deuteration Sites in Colfosceril-d9 Palmitate
Molecular Region | Deuteration Position | Number of D Atoms | Metabolic Stability Rationale |
---|---|---|---|
sn-1 Palmitoyl Chain | ω-methyl (CH₃→CD₃) | 3 | Reduced β-oxidation susceptibility |
sn-1 Palmitoyl Chain | -CH₂- adjacent to carbonyl | 2 | Avoids phospholipase A₂ cleavage sites |
sn-2 Palmitoyl Chain | ω-methyl (CH₃→CD₃) | 3 | Remote from hydrolytic centers |
sn-2 Palmitoyl Chain | -CH₂- adjacent to carbonyl | 1 | Enhances tracer persistence in lamellar bodies |
Mass isotopomer distribution analysis (MIDA) quantifies deuterium enrichment using the principle that in vivo palmitate synthesis incorporates 21 deuterium atoms per molecule when synthesized from deuterium-labeled acetyl-CoA pools. This serves as the benchmark for assessing synthetic efficiency and tracking endogenous surfactant recycling [9]. Solid-state ²H NMR spectroscopy further validates molecular mobility and bilayer integration, confirming that deuterated chains maintain the gel-to-liquid crystalline phase transition temperature (Tₘ) of ~41°C—critical for alveolar surface activity [3].
Scaling Colfosceril-d9 Palmitate synthesis confronts three interrelated constraints: deuterium sourcing costs, catalyst lifetime, and continuous purification efficiency. D₂O constitutes >60% of raw material expenses due to its limited global production capacity. Closed-loop D₂O recovery systems via vacuum distillation can reclaim >85% of unused deuterium, reducing costs by ~40% at multi-kilogram scales [6] [9].
Heterogeneous catalysis faces Pd/C deactivation through palmitic acid adsorption and aluminum passivation. Fluidized-bed reactors with intermittent acetic acid washing restore 95% catalyst activity over 10 cycles, while aluminum microparticle slurries (vs. monolithic chunks) enhance D₂ generation kinetics by 300%, enabling batch processing times of ≤8 hours [6]. Continuous-flow membrane reactors address purification bottlenecks: ceramic nanofiltration membranes (300 Da MWCO) separate deuterated phospholipids from reaction byproducts with >99% rejection rates, replacing batch HPLC. This achieves throughputs of 200 g/h vs. 20 g/h for conventional systems [9].
Phase behavior stability during lyophilization remains critical. Colfosceril-d9 Palmitate must retain its capacity to form lamellar sheets upon reconstitution. Cryo-TEM studies confirm that incorporating 10% non-deuterated dipalmitoylphosphatidylglycerol (DPPG) as a co-surfactant prevents deuterated DPPC crystallization, maintaining the essential liquid-crystalline phase during freeze-drying and storage [3].
Table 3: Scalability Solutions for Industrial Production
Challenge | Conventional Process | Scaled Innovation | Throughput Gain |
---|---|---|---|
D₂O Consumption | 5 L per kg product | Closed-loop distillation recovery | 85% cost reduction |
Catalyst Lifetime | Single-use Pd/C | Fluidized-bed regeneration | 10 cycles before replacement |
Purification | Batch HPLC | Continuous membrane nanofiltration | 10x throughput increase |
Lyophilization Stability | Pure DPPC-d9 aggregates | DPPC-d9:DPPG (90:10) co-lyophilizate | Prevents phase separation |
These innovations collectively enable annual production scales exceeding 50 kg, sufficient for preclinical through Phase III clinical trials, while maintaining the critical quality attributes established for research-grade materials [6] [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: